Home > Products > Screening Compounds P107017 > Thalidomide-O-C2-alkyne
Thalidomide-O-C2-alkyne -

Thalidomide-O-C2-alkyne

Catalog Number: EVT-14205280
CAS Number:
Molecular Formula: C17H14N2O5
Molecular Weight: 326.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-C2-alkyne is a derivative of the well-known compound thalidomide, which was originally developed as a sedative and later found to have significant immunomodulatory and anti-inflammatory properties. Thalidomide itself has gained attention for its use in treating multiple myeloma and leprosy-related complications. The specific structure of Thalidomide-O-C2-alkyne incorporates an alkyne functional group, which may enhance its pharmacological properties or facilitate novel synthetic pathways.

Source

Thalidomide was first synthesized by the German pharmaceutical company Chemie Grünenthal in the late 1950s. It was marketed under various trade names, including Contergan and Thalomid. The compound's initial use as a sedative was overshadowed by its association with severe teratogenic effects when taken during pregnancy. Despite this, thalidomide has been repurposed in modern medicine, particularly for its ability to modulate immune responses and inhibit tumor necrosis factor-alpha.

Classification

Thalidomide-O-C2-alkyne falls under the classification of pharmaceutical agents, specifically as an immunomodulatory drug. It is also categorized within the broader class of alkynes in organic chemistry due to the presence of the alkyne functional group.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C2-alkyne typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as phthalic anhydride and L-glutamine.
  2. Reagents: Common reagents include triethylamine, acetic anhydride, and various solvents like toluene.
  3. Reflux Conditions: The reaction mixture is often refluxed at elevated temperatures (around 110°C) for several hours to ensure complete conversion.

Recent advancements have introduced methods that utilize copper-catalyzed reactions for the incorporation of alkyne groups into thalidomide analogues. These methods can enhance yields and facilitate the introduction of functional groups necessary for further modifications .

Technical Details

The synthesis may involve a one-pot reaction where multiple steps are combined to streamline the process. For example, a domino hydrogenation-reductive amination reaction can be employed to create various thalidomide analogues with high yields (up to 98%) . Additionally, click chemistry techniques are often utilized for efficient coupling reactions involving alkynes.

Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-O-C2-alkyne features a core thalidomide framework with an alkyne substituent at the C2 position. This modification can be represented as follows:

Thalidomide O C2 alkyne=Thalidomide+Alkyne group\text{Thalidomide O C2 alkyne}=\text{Thalidomide}+\text{Alkyne group}

Data

The molecular formula of thalidomide is C13H10N2O4C_{13}H_{10}N_2O_4, while the addition of the alkyne group alters the formula depending on its specific structure. The compound retains its chiral centers, which contribute to its biological activity.

Chemical Reactions Analysis

Reactions

Thalidomide-O-C2-alkyne can participate in various chemical reactions typical for alkynes, including:

  • Nucleophilic Additions: Alkynes can undergo nucleophilic attack at the terminal carbon.
  • Cycloadditions: The compound may engage in cycloaddition reactions with suitable dienophiles.
  • Cross-Coupling Reactions: Utilizing transition metal catalysts, Thalidomide-O-C2-alkyne can be involved in cross-coupling reactions to form more complex structures .

Technical Details

The reactivity of Thalidomide-O-C2-alkyne is influenced by the electronic properties of the alkyne group, which can be modulated through substitution patterns. This allows for strategic design in drug development aimed at enhancing efficacy or reducing side effects.

Mechanism of Action

Process

Thalidomide exerts its pharmacological effects primarily through modulation of immune responses and inhibition of tumor necrosis factor-alpha. The mechanism involves:

  1. Inhibition of Cytokine Production: Thalidomide reduces levels of pro-inflammatory cytokines.
  2. Immune Modulation: It alters T-cell activation and enhances regulatory T-cell function.
  3. Anti-Angiogenesis: The compound has been shown to inhibit angiogenesis, which is crucial in tumor growth.

The introduction of an alkyne group may potentially enhance these mechanisms by improving binding affinity or altering pharmacokinetic properties.

Data

Studies have demonstrated that thalidomide analogues exhibit varying degrees of biological activity based on their structural modifications, including those involving alkynes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 250°C.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Alkynes are known for their participation in addition reactions; thus, Thalidomide-O-C2-alkyne may react readily with electrophiles.

Relevant analyses confirm that modifications at the C2 position can significantly influence both physical and chemical properties, impacting solubility and reactivity profiles .

Applications

Scientific Uses

Thalidomide-O-C2-alkyne has potential applications in:

  1. Cancer Therapy: As part of a new class of anticancer agents targeting specific pathways involved in tumor growth.
  2. Immunotherapy: Enhancing immune responses against malignancies or chronic infections.
  3. Fluorescent Probes: Serving as a molecular probe in imaging studies due to its unique structural characteristics enabling fluorescence labeling .

Research continues into optimizing these compounds for therapeutic use while minimizing adverse effects associated with thalidomide's historical context.

Introduction to Thalidomide-O-C2-alkyne in Targeted Protein Degradation

Historical Context of Thalidomide Derivatives in Molecular Pharmacology

The journey of thalidomide—from a notorious teratogen to a cornerstone of targeted protein degradation—represents one of molecular pharmacology's most remarkable redemption stories. Initially marketed in the late 1950s as a sedative with purported safety, thalidomide was swiftly withdrawn following the catastrophic revelation of its teratogenic effects, causing severe limb malformations in children born to mothers who took the drug during pregnancy [1]. The underlying mechanism remained obscure for decades until groundbreaking research identified cereblon (CRBN) as thalidomide's primary biological target [3] [6]. CRBN functions as a substrate receptor within the CRL4CRBN E3 ubiquitin ligase complex, which plays a critical role in the ubiquitin-proteasome system (UPS) [3]. This discovery revealed that thalidomide and its analogs (lenalidomide, pomalidomide) act as molecular glues, inducing conformational changes in CRBN that redirect its ubiquitinating activity toward novel neosubstrates like transcription factors IKZF1 and IKZF3 [3] [4]. This mechanistic pivot transformed thalidomide derivatives from medical pariahs to invaluable tools for hijacking cellular degradation machinery.

Table 1: Evolution of Thalidomide-Based Therapeutics

EraKey MilestoneScientific Impact
1950s-1960sMarketed as sedative (Contergan™)Withdrawn due to teratogenicity; revealed critical need for rigorous toxicology [1]
1990sRediscovery for erythema nodosum leprosum and myelomaDemonstrated immunomodulatory and anti-angiogenic properties [4]
2010CRBN identified as primary targetEstablished mechanistic link to ubiquitin-proteasome system [3] [6]
Post-2010Development of IMiDs and PROTAC warheadsEnabled rational design of degradation therapeutics [3] [8]

Emergence of PROTAC® Technology and E3 Ligase Recruitment Strategies

The field of targeted protein degradation underwent a paradigm shift with the advent of PROteolysis TArgeting Chimeras (PROTACs). These heterobifunctional molecules consist of three modular components: a warhead binding a protein of interest (POI), an E3 ligase ligand, and a chemical linker facilitating ternary complex formation [2] [10]. Unlike conventional inhibitors, PROTACs act catalytically, inducing polyubiquitination and proteasomal degradation of the POI without requiring sustained occupancy [5] [10]. Early PROTACs relied on peptidic E3 ligands (e.g., VHL), which suffered from poor cell permeability and stability [2]. The discovery of small-molecule E3 ligands—particularly thalidomide derivatives for CRBN—revolutionized PROTAC design by enabling drug-like properties and oral bioavailability [2] [5]. Despite over 600 human E3 ligases, CRBN and VHL dominate current PROTAC designs due to their well-characterized ligandability and mechanistic understanding [5] [10]. This underutilization highlights the need for expanding the E3 ligase toolbox, though CRBN remains a workhorse for first-generation degraders.

Table 2: Key E3 Ligases in PROTAC Technology

E3 LigaseSmall-Molecule LigandAdvantagesLimitations
CRBNThalidomide derivativesHigh ligandability; cell permeability; clinical validationTeratogenicity risk; substrate competition [3] [5]
VHLVH032 derivativesWell-defined binding pocket; deep hydrophobic pocketLimited tissue expression [2] [5]
MDM2Nutlin-3Oncology relevance; p53 activationOn-target toxicity risks [5]
IAPsBestatin analogsApoptosis modulationComplex signaling roles [5]

Role of Thalidomide-O-C2-alkyne as a Cereblon (CRBN)-Directed Ligand

Thalidomide-O-C2-alkyne (CAS 2357110-34-8, C17H14N2O5) represents a functionally optimized derivative engineered for PROTAC synthesis. Its structure strategically integrates four elements:

  • CRBN-binding phthalimide core: Preserves the essential isoindoline-1,3-dione motif responsible for engaging the tri-tryptophan pocket in CRBN's β-hairpin region [3] [6].
  • 4'-ether linkage: Positions the linker away from steric clashes in the CRBN binding site, enhancing ternary complex stability [6] [8].
  • C2-alkyl spacer: A short ethylene glycol chain providing flexibility without excessive hydrophilicity.
  • Terminal alkyne handle: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient conjugation to POI ligands [8] [9].

Unlike classical inhibitors, thalidomide-O-C2-alkyne modulates CRBN through dual mechanisms:

  • Direct neosubstrate recruitment: The phthalimide moiety alters CRBN's surface topology, enabling selective recruitment of proteins like IKZF1/3 or engineered POIs [3].
  • Ligand-dependent CRBN stabilization: By inhibiting K48-linked autoubiquitination of CRBN, thalidomide analogs paradoxically increase cellular CRBN abundance, thereby amplifying degradation capacity [3]. This stabilization effect is conserved in thalidomide-O-C2-alkyne.

The terminal alkyne group (‑C≡CH) serves as a bioorthogonal conjugation point, allowing modular assembly with azide-functionalized POI ligands via "click chemistry." This simplifies PROTAC optimization compared to traditional amide/sulfonyl coupling [8] [9].

Table 3: Structural and Functional Properties of Thalidomide-O-C2-alkyne

PropertySpecificationFunctional Significance
Molecular FormulaC17H14N2O5Balanced hydrophobicity (LogP ~1.8)
Molecular Weight326.31 g/molOptimal for PROTAC assembly (<500 Da fragment)
CRBN Binding AffinityLow micromolar (inherited from thalidomide)Sufficient for ternary complex formation [6]
Alkyne HandleTerminal ‑C≡CH at C4' positionEnables CuAAC "click" conjugation to azide-POI ligands [8]
Purity≥95% (HPLC)Critical for reproducible degradation activity

The strategic design of thalidomide-O-C2-alkyne addresses key challenges in PROTAC development:

  • Linker length optimization: The C2 spacer provides sufficient distance (∼10 Å) to prevent steric clashes between CRBN and the POI [8].
  • Synthetic tractability: Commercial availability facilitates rapid PROTAC iteration [9].
  • CRBN engagement fidelity: Maintains the conserved glutarimide H-bonding network with CRBN residues His378 and Trp380 [6].

This molecule exemplifies the convergence of mechanistic understanding and rational design in modern targeted protein degradation, transforming a once-infamous drug into a precision tool for chemical biology.

Properties

Product Name

Thalidomide-O-C2-alkyne

IUPAC Name

4-but-3-ynoxy-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

InChI

InChI=1S/C17H14N2O5/c1-2-3-9-24-12-6-4-5-10-14(12)17(23)19(16(10)22)11-7-8-13(20)18-15(11)21/h1,4-6,11H,3,7-9H2,(H,18,20,21)

InChI Key

BXLKIHLKZXMBNK-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.